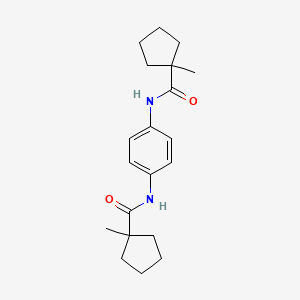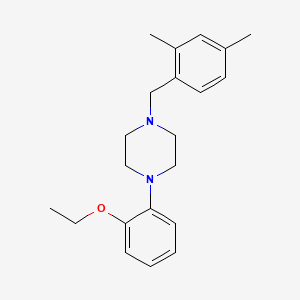
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDCC, is a chemical compound that has been widely studied for its potential therapeutic applications. BDCC belongs to the class of compounds known as benzodioxines, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been suggested that N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective activities. N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high purity and stability. N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its anti-cancer activity and to explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the potential of N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as an anti-inflammatory agent and to investigate its mechanism of action in more detail.
Synthesemethoden
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized by reacting 2-chlorobenzylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroprotection, N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to protect against neurotoxicity induced by oxidative stress and glutamate toxicity. In anti-inflammatory activity, N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-4-2-1-3-12(13)10-18-16(19)11-5-6-14-15(9-11)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCJUBPTIQEBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)



![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)

